3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-methoxybenzyl)propanamide
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Overview
Description
3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE is a complex organic compound with a unique structure that combines a chromenyl group with a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE typically involves multiple steps. The initial step often includes the formation of the chromenyl core, followed by the introduction of the hydroxy and dimethyl groups. The final step involves the attachment of the methoxyphenyl moiety through a propanamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromenyl core can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols .
Scientific Research Applications
3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with cellular signaling pathways to exert its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-ETHYL-7-HYDROXY-4,8-DIMETHYL-2H-CHROMEN-2-ONE: Similar chromenyl structure but with an ethyl group instead of a propanamide linkage.
7-ETHOXY-4-METHYLCOUMARIN: Similar coumarin core but with different substituents.
Uniqueness
The uniqueness of 3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H23NO5 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C22H23NO5/c1-13-16-8-10-18(24)14(2)21(16)28-22(26)17(13)9-11-20(25)23-12-15-6-4-5-7-19(15)27-3/h4-8,10,24H,9,11-12H2,1-3H3,(H,23,25) |
InChI Key |
LCNXSDNEIBVSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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